3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound classified within the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing sulfur. This specific compound features a dipropylamino group, a thiophene ring, and a propynol group, which contribute to its unique properties and potential applications in various fields such as chemistry, biology, and medicine.
The synthesis of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves several key steps:
The molecular formula for 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is , with a molecular weight of . The structural representation includes:
Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-[5-[(dipropylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |
| InChI | InChI=1S/C14H21NOS/c1-3-7... |
| InChI Key | BGOZINXWYDLGND-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)CC1=CC(=CS1)C#CCO |
This data provides insight into its chemical structure and potential reactivity.
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
For these reactions, typical reagents include:
The reactions yield various products depending on the pathway taken:
The mechanism of action for 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol varies according to its application:
In biological contexts, this compound may interact with cellular targets such as enzymes or receptors, potentially leading to antimicrobial or anticancer effects.
The presence of functional groups allows for diverse chemical interactions, making it a versatile compound in synthetic chemistry.
The physical and chemical properties of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
These properties are essential for understanding its behavior in various environments and applications.
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several notable applications:
This comprehensive analysis highlights the significance of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol in scientific research and industrial applications, underscoring its potential across various fields.
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5